2,5-Difluorophenylacetonitrile is an organic compound characterized by the molecular formula and a molecular weight of 153.13 g/mol. It features a phenyl ring substituted with two fluorine atoms at the 2 and 5 positions and an acetonitrile functional group. This compound is typically encountered as a clear liquid and is primarily utilized in laboratory settings for various chemical syntheses and research applications .
The reactivity of 2,5-difluorophenylacetonitrile is influenced by the electronegative fluorine atoms, which can affect nucleophilic attack and electrophilic reactions. Notably, it can undergo:
These reactions make it a valuable intermediate in organic synthesis and medicinal chemistry .
Several methods exist for synthesizing 2,5-difluorophenylacetonitrile:
2,5-Difluorophenylacetonitrile finds applications in various fields:
Similar compounds include:
Compound Name | CAS Number | Molecular Formula | Unique Features |
---|---|---|---|
2,5-Difluorophenylacetonitrile | 69584-87-8 | C8H5F2N | Two fluorine atoms on phenyl ring |
2,3-Difluorophenylacetonitrile | 145689-34-5 | C8H5F2N | Fluorines at positions 2 and 3 |
4-Fluorophenylacetonitrile | 104091-10-8 | C9H8FN | Single fluorine at para position |
The unique positioning of fluorine atoms in 2,5-difluorophenylacetonitrile may lead to distinct chemical properties compared to its analogs, particularly affecting its reactivity profile and potential applications in pharmaceutical chemistry .
Irritant